3-[[(4-Isopropylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid
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Overview
Description
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring substituted with a carboxylic acid group and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the sulfonylation of a thiophene derivative followed by the introduction of the isopropylphenyl group and the carboxylic acid functionality. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with sulfonylamino and carboxylic acid groups, such as:
- 3-[(4-Methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
- 3-[(4-Ethylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Uniqueness
What sets 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and potentially improve its interaction with biological membranes or targets.
This detailed overview provides a comprehensive understanding of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H19NO4S2
- Molecular Weight : 353.5 g/mol
- CAS Number : 1325304-90-2
The compound features a thiophene ring substituted with a carboxylic acid group and a sulfonylamino group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The sulfonylamino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity.
- π-π Interactions : The thiophene ring can engage in π-π stacking interactions, enhancing binding affinity to target proteins.
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that similar thiophene carboxylic acids significantly inhibited the growth of various bacterial strains, suggesting a potential application in treating infections .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In vivo studies using carrageenan-induced paw edema models reported significant anti-inflammatory effects, with the compound demonstrating a reduction in pro-inflammatory cytokines .
Table 1: Summary of Anti-inflammatory Activity
Compound | Activity (AA %) | Cytokine Inhibition |
---|---|---|
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid | 53.41% | Significant |
Reference Compound (Diclofenac) | 60.00% | Moderate |
Case Studies
- HCV Polymerase Inhibition : A study highlighted the efficacy of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase. The structure-activity relationship (SAR) indicated that modifications on the thiophene ring enhanced antiviral activity .
- Toxicity Assessment : Toxicity predictions for synthesized compounds indicated that they belong to lower toxicity classes (III-VI), suggesting favorable safety profiles for further development .
Pharmacological Applications
The compound's potential applications span several therapeutic areas:
- Antimicrobial Agents : Ongoing research aims to exploit its antimicrobial properties for developing new antibiotics.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.
Properties
IUPAC Name |
3-[methyl-(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-10(2)11-4-6-12(7-5-11)22(19,20)16(3)13-8-9-21-14(13)15(17)18/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIRBQRMGQBACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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